N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-17-16(10-14)20-18(22)19(3,4)11-25-17/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRHCRWCQMSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 388.5 g/mol. The compound features a benzo-fused oxazepine ring and a sulfonamide group, contributing to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide group can bind to various enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways associated with disease processes.
Inhibition of Carbonic Anhydrase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms. For instance:
- Inhibition Potency : The compound demonstrated varying inhibition against different CA isoforms:
This inhibition is particularly relevant in cancer biology where CA IX is often overexpressed in tumor tissues.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown:
- Breast Cancer (MCF-7) : The compound exhibited an IC value of 3.96 ± 0.21 μM.
- Colorectal Cancer (Caco-2) : The most active derivative showed an IC value of 5.87 ± 0.37 μM .
Mechanism of Induced Apoptosis
The anticancer effects are mediated through the intrinsic apoptotic pathway. Key findings include:
- Bax/Bcl-2 Ratio : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2.
- Caspase Activation : Upregulation of active caspase-9 and caspase-3 levels indicates activation of the apoptotic cascade .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on CA Inhibition : A study reported that derivatives with similar structures showed potent inhibition against tumor-associated CA isoforms .
- Antiproliferative Effects : Another investigation confirmed the compound's ability to inhibit cell proliferation in breast and colorectal cancer models .
Q & A
Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide?
The synthesis involves multi-step organic reactions:
- Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization, typically using amines and acids under controlled temperature .
- Sulfonamide introduction : React the core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Use column chromatography or HPLC to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
Q. What common chemical reactions does this compound undergo, and what reagents are typically used?
- Oxidation : Reacts with potassium permanganate (KMnO₄) to form hydroxylated derivatives .
- Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols .
- Substitution : Nucleophiles (e.g., halides) replace functional groups under basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide coupling efficiency .
- Catalysts : Employ palladium-based catalysts for regioselective functionalization of the oxazepine ring .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzyme kinetics and cellular viability tests) to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) to isolate structure-activity relationships .
- Molecular docking : Predict binding modes to enzymes like spleen tyrosine kinase (SYK) and validate via mutagenesis studies .
Q. How can researchers design derivatives to enhance pharmacological properties?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Bioisosteric replacement : Replace the dimethylbenzenesulfonamide moiety with heterocyclic sulfonamides to optimize solubility .
- Pharmacokinetic profiling : Assess bioavailability using in vitro assays (e.g., Caco-2 permeability) and in vivo rodent models .
Q. What methodologies are effective for studying enzyme inhibition mechanisms?
- Enzyme kinetics : Measure IC₅₀ values via fluorescence-based assays to determine inhibitory potency .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrases) to identify critical interactions .
Q. Which purification methods are most effective for isolating high-purity batches?
- Flash chromatography : Ideal for initial separation using gradient elution (hexane/ethyl acetate) .
- Preparative HPLC : Achieve >99% purity with reverse-phase C18 columns and acetonitrile/water mobile phases .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
